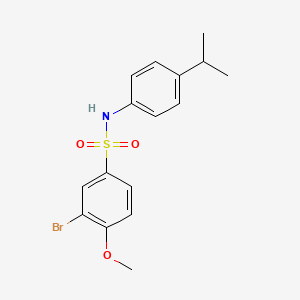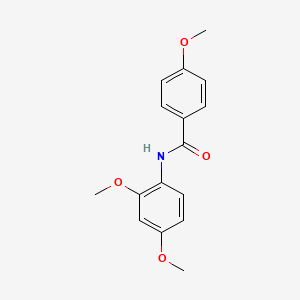
N-(2,4-二甲氧基苯基)-4-甲氧基苯甲酰胺
描述
科学研究应用
分子结构和分子间相互作用
N-(2,4-二甲氧基苯基)-4-甲氧基苯甲酰胺及其衍生物在理解分子结构和分子间相互作用方面发挥着作用。Karabulut 等人 (2014) 的一项研究涉及制备和表征相关化合物 N-3-羟基苯基-4-甲氧基苯甲酰胺,以评估分子间相互作用对分子几何形状的影响。这项研究为分子图形学和建模领域做出了贡献,强调了二聚和晶体堆积等相互作用在确定分子结构中的重要性 (Karabulut 等人,2014)。
化学合成和催化
在有机化学领域,N-(2,4-二甲氧基苯基)-4-甲氧基苯甲酰胺的衍生物被用于催化过程中。熊等人 (2018) 开发了一种 [Cp*RhIII] 催化的 N-甲氧基苯甲酰胺环化,生成 2-芳基喹唑啉-4(3H)-酮衍生物。该过程展示了该化合物在促进区域选择性邻位 C–H 酰胺化和环化中的用途,有助于复杂有机分子的合成 (熊等人,2018)。
神经保护和抗氧化特性
Hur 等人 (2013) 的一项研究调查了各种化合物对氧化应激的细胞保护作用,包括 N-(2,4-二甲氧基苯基)-4-甲氧基苯甲酰胺的衍生物。这项研究突出了此类化合物在减少神经元氧化损伤方面的潜力,表明它们在神经保护和抗氧化剂研究领域的重要性 (Hur 等人,2013)。
药物亲和力和选择性
在药物化学中,N-(2,4-二甲氧基苯基)-4-甲氧基苯甲酰胺的衍生物因其药物亲和力和选择性而受到研究。Perrone 等人 (2000) 对 N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺进行了构效关系研究,重点关注其多巴胺 D(4) 受体亲和力。这项研究提供了关于修饰分子结构以实现所需药物受体相互作用的见解 (Perrone 等人,2000)。
作用机制
- Unlike traditional antibiotics (e.g., rifamycins), which bind to the β-subunits of RNAP, this compound interacts with the “switch region” of bacterial RNAP. This novel binding site has been identified as a potential drug target .
- The compound’s binding alters the conformation of RNAP, affecting its function and ultimately inhibiting bacterial growth .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with bacterial RNA polymerase, inhibiting its activity. The interaction occurs at the switch region of the enzyme, which is crucial for its function This inhibition can lead to the suppression of bacterial gene transcription, making N-(2,4-dimethoxyphenyl)-4-methoxybenzamide a potential antibacterial agent
Cellular Effects
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has been observed to affect various types of cells and cellular processes. In bacterial cells, the compound inhibits RNA polymerase, leading to a decrease in RNA synthesis and subsequent cell death. This effect is particularly pronounced in Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae . In eukaryotic cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism, although specific effects on these processes have yet to be fully characterized.
Molecular Mechanism
The molecular mechanism of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide involves its binding to the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and ultimately leading to bacterial cell death The compound’s methoxy groups may play a role in its binding affinity and specificity for the enzyme
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2,4-dimethoxyphenyl)-4-methoxybenzamide remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy
Dosage Effects in Animal Models
The effects of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide vary with different dosages in animal models. At low doses, the compound may exhibit antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and potential damage to non-target cells . Threshold effects and the compound’s therapeutic window need to be carefully determined to optimize its use in medical applications.
Metabolic Pathways
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that could influence its biological activity . Effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide’s subcellular localization is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNNZKJKIZHOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
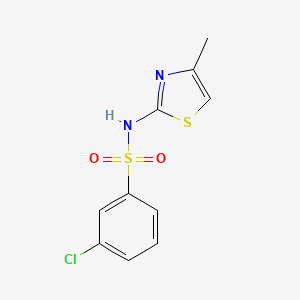
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)

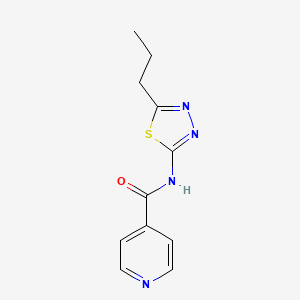
![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
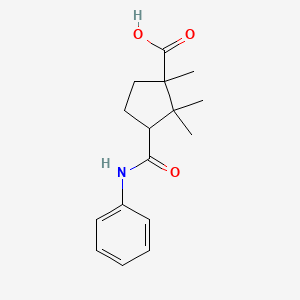
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)
